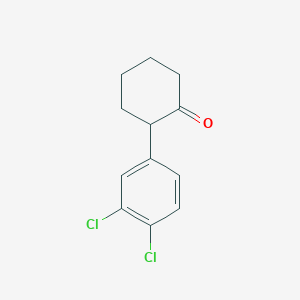

2-(3,4-Dichlorophenyl)cyclohexan-1-one

Description

2-(3,4-Dichlorophenyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a 3,4-dichlorophenyl group at the 2-position. The ketone group in the cyclohexanone core contributes to metabolic stability and reactivity, distinguishing it from amine- or hydroxyl-containing analogs.

Properties

Molecular Formula |

C12H12Cl2O |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H12Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |

InChI Key |

WIIPWAURLWIZTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Halogenation Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to monochloro (e.g., Dimethyl 2-(3-chlorophenyl)-...) or methoxy-substituted analogs (e.g., Methoxmetamine). This increases membrane permeability and receptor binding affinity in sigma ligands like BD 1008 .

- Core Modifications: Cyclohexanone derivatives (target compound, Methoxmetamine) exhibit greater metabolic stability than cyclohexene or carboxamide analogs (e.g., –6) due to the ketone’s resistance to oxidation .

Pharmacological Activity

- Anti-Inflammatory Potential: The dichlorophenyl group in Mannich bases (e.g., Compound 48) demonstrates superior anti-inflammatory activity compared to non-halogenated analogs, likely due to enhanced hydrophobic interactions with albumin .

- Receptor Specificity: BD 1008 and BD 1047, despite sharing the 3,4-dichlorophenyl motif, target sigma receptors via ethylamine chains, whereas the target compound’s cyclohexanone core may favor different binding partners .

Research Findings and Implications

- Lipophilicity vs. Bioactivity : The dichlorophenyl group’s contribution to lipophilicity correlates with enhanced bioactivity in sigma ligands and anti-inflammatory agents, though excessive hydrophobicity may reduce solubility .

- Metabolic Stability: Cyclohexanone derivatives (e.g., target compound, Methoxmetamine) are less prone to rapid degradation than amine- or hydroxyl-containing analogs, suggesting advantages in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.